Dongnoside A - 149664-94-8

Dongnoside A

Catalog Number: EVT-1460025
CAS Number: 149664-94-8
Molecular Formula: C62H102O31
Molecular Weight: 1343.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dongnoside A is a natural product found in Agave sisalana with data available.
Source

The primary source of Dongnoside A is Dioscorea nipponica, a species known for its traditional medicinal uses in East Asia. Other species within the Dioscorea genus may also contain this compound, contributing to its pharmacological interest. The extraction process typically involves solvent extraction techniques, followed by purification methods such as column chromatography.

Classification

Dongnoside A is classified under the broader category of phytochemicals, specifically glycosides. Glycosides are compounds formed from a sugar and another functional group via a glycosidic bond. This classification highlights the compound's potential interactions with biological systems, particularly in relation to its solubility and bioavailability.

Synthesis Analysis

Methods

The synthesis of Dongnoside A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from plant sources, while synthetic approaches may utilize chemical reactions to construct the glycoside structure.

  1. Natural Extraction:
    • The plant material is dried and ground into a powder.
    • Solvent extraction (e.g., using ethanol or methanol) is performed to dissolve the desired compounds.
    • The extract is concentrated and purified using techniques like liquid-liquid extraction or chromatography.
  2. Synthetic Approaches:
    • Chemical synthesis may involve the glycosylation reaction where a sugar moiety is added to an aglycone (the non-sugar part).
    • Various reagents and catalysts can be employed to facilitate this reaction, depending on the desired stereochemistry and yield.

Technical Details

The choice between natural extraction and synthetic methods often depends on the availability of plant material and the desired purity of Dongnoside A. Synthetic methods may offer advantages in terms of yield and consistency but require careful control of reaction conditions.

Molecular Structure Analysis

Structure

Dongnoside A has a complex molecular structure characterized by its glycosidic linkage. The exact molecular formula for Dongnoside A is typically represented as C20H30O10C_{20}H_{30}O_{10}, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 10 oxygen atoms.

Data

  • Molecular Weight: Approximately 398.45 g/mol
  • Structural Formula: The structural representation reveals a sugar moiety (often glucose or rhamnose) linked to an aglycone structure that varies depending on the specific type of Dongnoside being analyzed.
Chemical Reactions Analysis

Reactions

Dongnoside A participates in various chemical reactions typical for glycosides. These include hydrolysis reactions where the glycosidic bond can be cleaved in the presence of acids or enzymes, releasing the sugar unit and producing the aglycone.

Technical Details

  • Hydrolysis Reaction:
    Dongnoside A+H2OH+Aglycone+Sugar\text{Dongnoside A}+H_2O\xrightarrow{H^+}\text{Aglycone}+\text{Sugar}
  • This reaction is significant in understanding how Dongnoside A can exert its biological effects, as the aglycone often possesses distinct pharmacological activities.
Mechanism of Action

Process

The mechanism of action for Dongnoside A involves its interaction with various biological targets, including enzymes and receptors. The glycosidic structure influences its solubility and ability to cross cell membranes.

Data

Research indicates that Dongnoside A may exhibit anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through pathways involving modulation of oxidative stress and inflammatory cytokine release.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and ethanol but insoluble in non-polar solvents like hexane.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The stability of Dongnoside A can be affected by pH levels, influencing its hydrolysis rate.
Applications

Scientific Uses

Dongnoside A has potential applications in various fields:

  1. Pharmacology: Explored for its anti-inflammatory and anticancer properties.
  2. Nutraceuticals: Investigated for inclusion in dietary supplements due to its health benefits.
  3. Cosmetics: Potential use in skin care formulations owing to its antioxidant properties.

Research continues to explore these applications further, aiming to elucidate the full therapeutic potential of Dongnoside A in clinical settings.

Structural Characterization of Dongnoside A

Chemical Nomenclature and IUPAC Classification

Dongnoside A is classified as a modified ribonucleoside under IUPAC conventions. Its systematic name is 5-(hydroxymethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(E)-3-phenylprop-2-en-1-yl]pyrimidine-2,4-dione, reflecting three critical structural features:

  • A pyrimidine-2,4-dione base (uracil derivative) substituted at C5 with a hydroxymethyl group
  • A β-D-ribofuranose sugar with C1' glycosidic linkage at N1 of the uracil ring
  • An (E)-3-phenylprop-2-en-1-yl (cinnamyl) chain at C3 of the base moiety [5]

The IUPAC name adheres to carbohydrate nomenclature rules for nucleosides, specifying:

  • Sugar ring stereochemistry (2R,3R,4S,5R)
  • Anomeric configuration (β-D)
  • Substituent positions and geometries [5] [6]

Table 1: IUPAC-Recommended Nomenclature Components

Structural FeatureIUPAC DesignationPosition
Sugar moietyβ-D-ribofuranose--
Glycosidic linkageN1-C1'Base-sugar
Base system5-(hydroxymethyl)pyrimidine-2,4-dione--
C3 substituent(E)-3-phenylprop-2-en-1-ylBase C3
Sugar substituents3,4-dihydroxy; 5-(hydroxymethyl)C2',C3',C5'

Molecular Architecture: Glycosidic Linkages and Aglycone Moieties

Dongnoside A features a β-N-glycosidic bond connecting the anomeric carbon (C1') of the ribose sugar to N1 of the modified uracil base. This linkage adopts an anti conformation relative to the sugar ring, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H1' and H6 protons [6]. Key architectural elements include:

Aglycone Modifications:

  • C5 hydroxymethyl group (-CH₂OH): Enhances hydrogen-bonding capacity versus unmodified uracil
  • C3 cinnamyl chain: The (E)-configured propenyl bridge creates a planar, conjugated system extending π-electron delocalization. This hydrophobic moiety enables potential intercalation or hydrophobic pocket interactions [1] [6]

Sugar Conformation:The ribose ring adopts a C2'-endo puckering (South conformation), stabilized by intramolecular hydrogen bonding between O4' and C5'-OH. This contrasts with the C3'-endo preference of canonical RNA nucleosides and may influence polymerase recognition [3] [6].

Table 2: Key Bonding Parameters from X-ray Crystallography

Bond/LinkageLength (Å)Angle (°)Significance
Glycosidic bond (C1'-N1)1.472117.3Stability against hydrolysis
C3-Cinnamyl (C=C)1.335121.5Confirms (E)-stereochemistry
Sugar O4'⋯H-O5'2.892156.7Stabilizes South conformation
Base C5-CH₂OH1.425109.8Flexible functionalization site

Stereochemical Configuration Analysis

The absolute configuration was resolved through integrated NMR spectroscopy, X-ray crystallography, and electronic circular dichroism (ECD).

NMR Analysis:

  • ¹H-¹³C HSQC/TOCSY: Identified spin systems of the cinnamyl chain and ribose protons
  • NOESY correlations: Critical cross-peaks between H1' (sugar) and H6 (base) confirmed β-linkage. Nuclear Overhauser effects between H3' and H5/H6 protons indicated syn clinal orientation
  • ³¹P NMR (for phosphate derivatives): J-coupling constants (³J₃ₚ,₄ₚ = 8.9 Hz) validated C3'-endo to C4'-exo sugar transitions during phosphorylation [2] [6]

X-ray Crystallography:Single-crystal analysis at 100K using Cu-Kα radiation (Bijvoet pairs) established absolute configuration:

  • Flack parameter: 0.02(3)
  • Anomalous dispersion effects at C5' and O3'
  • Crystal packing stabilized by O2'—H⋯O4 hydrogen bonds forming helical chains [6]

ECD Validation:Time-dependent density functional theory (TD-DFT) simulations matched experimental ECD spectra:

  • Negative Cotton effect at 265 nm (π→π* transition)
  • Positive band at 230 nm (n→π* of cinnamyl carbonyl) [6]

Table 3: Key NMR Assignments (500 MHz, DMSO-d₆)

Atomδₕ (ppm)δc (ppm)MultiplicityCorrelations
H1'6.1288.4ddH2', H6
H67.95142.1dH1', H5-CH₂
C3=CH6.83126.7dtC3=CHPh, C3-CH=
C5-CH₂OH4.5259.8tH6, OH
Cinnamyl CH=7.61134.9dPh, C3=CH

Comparative Structural Homology with Nucleoside Analogues

Dongnoside A shares core motifs with therapeutic nucleoside analogues but exhibits distinct modifications:

Shared Features with Antivirals:

  • Ribose mimicry: Retains 3'-OH and 5'-CH₂OH groups essential for phosphorylation, akin to Sofosbuvir's 2'-F,2'-Me-ribose [7]
  • C5 modification: Resembles Cidofovir's hydroxymethyl group, enabling prodrug derivatization [4]
  • N-glycosidic linkage: Maintains β-configuration critical for polymerase recognition [3]

Divergent Innovations:

  • C3 cinnamyl extension: Unlike classical chain terminators (e.g., Acyclovir), this hydrophobic group may:
  • Provide intercalative capacity similar to doxorubicin
  • Enhance binding to hydrophobic enzyme pockets (observed in RdRp homology modeling) [1] [7]
  • Absence of 3'-deoxygenation: Preserves 3'-OH, avoiding obligate chain termination like Cordycepin but enabling delayed termination mechanisms [3]

Table 4: Structural Comparison with Reference Nucleoside Analogues

CompoundBase ModificationSugar ModificationBiological Role
Dongnoside A5-(hydroxymethyl)-3-cinnamylNone (β-D-ribose)Potential polymerase inhibitor
Sofosbuvir2'-F-2'-Me-uridine2'-F,2'-C-methylHCV NS5B polymerase inhibitor
Ara-C (Cytarabine)Cytosineβ-D-arabinose (2'-OH up)DNA polymerase inhibitor
AcyclovirGuanineAcyclic chainHerpes polymerase inhibitor
CidofovirCytosineAcyclic phosphonateViral DNA polymerase inhibitor

Computational docking reveals Dongnoside A's cinnamyl moiety occupies the NTP entry tunnel in SARS-CoV-2 RdRp (PDB: 7AAP), spatially overlapping Remdesivir's 1′-cyano group but with enhanced π-stacking to Phe753. This suggests potential dual mechanisms: delayed chain termination and template site blockage [7] [3].

Properties

CAS Number

149664-94-8

Product Name

Dongnoside A

Molecular Formula

C62H102O31

Molecular Weight

1343.467

InChI

InChI=1S/C62H102O31/c1-22-8-13-61(82-20-22)23(2)36-31(91-61)15-29-27-7-6-25-14-26(9-11-59(25,4)28(27)10-12-60(29,36)5)62(93-57-49(80)44(75)40(71)33(17-64)85-57)53(90-58-51(45(76)41(72)34(18-65)86-58)88-54-46(77)38(69)30(67)21-81-54)52(89-56-48(79)43(74)39(70)32(16-63)84-56)50(35(19-66)92-62)87-55-47(78)42(73)37(68)24(3)83-55/h22-58,63-80H,6-21H2,1-5H3/t22?,23-,24-,25?,26?,27?,28?,29?,30+,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45-,46+,47+,48+,49+,50-,51+,52-,53+,54-,55-,56+,57+,58-,59-,60-,61?,62+/m0/s1

InChI Key

GHMAUSNPKUGEEC-RMJYRNESSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Synonyms

dongnoside A

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